molecular formula C8H16ClN B2775169 1-(Cyclobutylmethyl)cyclopropan-1-amine;hydrochloride CAS No. 2413867-39-5

1-(Cyclobutylmethyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2775169
CAS No.: 2413867-39-5
M. Wt: 161.67
InChI Key: MFQIQPFTIJUALO-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a hydrochloride salt form of 1-(cyclobutylmethyl)cyclopropan-1-amine, which is characterized by the presence of a cyclopropane ring and a cyclobutylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

    Formation of Cyclobutylmethyl Bromide: Cyclobutylmethanol is reacted with hydrobromic acid to form cyclobutylmethyl bromide.

    Cyclopropanation: The cyclobutylmethyl bromide is then subjected to a cyclopropanation reaction using a suitable cyclopropane precursor, such as diazomethane, under controlled conditions.

    Amination: The resulting cyclopropyl intermediate is then reacted with ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to form the hydrochloride salt of 1-(cyclobutylmethyl)cyclopropan-1-amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to ring-opening or functional group transformations.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts or under thermal conditions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Cyclobutylmethyl)cyclopropan-1-amine;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)cyclopropan-1-amine;hydrochloride
  • 1-(Cyclobutylmethyl)cyclobutan-1-amine;hydrochloride
  • 1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride

Comparison: 1-(Cyclobutylmethyl)cyclopropan-1-amine;hydrochloride is unique due to its specific combination of a cyclopropane ring and a cyclobutylmethyl group This structural arrangement imparts distinct chemical and physical properties, such as ring strain and steric effects, which influence its reactivity and interactions with other molecules

Properties

IUPAC Name

1-(cyclobutylmethyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8(4-5-8)6-7-2-1-3-7;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUPJFVUIBFKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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